molecular formula C18H16ClN3O4 B5572892 4-[2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO]-N~1~-(4-CHLOROPHENYL)-4-OXOBUTANAMIDE

4-[2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO]-N~1~-(4-CHLOROPHENYL)-4-OXOBUTANAMIDE

Cat. No.: B5572892
M. Wt: 373.8 g/mol
InChI Key: BUPXROOGDVLTFC-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide is a complex organic compound with the molecular formula C20H21N3O4. This compound is known for its unique structure, which includes a benzodioxole ring, a hydrazino group, and a chlorophenyl group.

Preparation Methods

The synthesis of 4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid and acetic anhydride under reflux conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-chlorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-13-2-4-14(5-3-13)21-17(23)7-8-18(24)22-20-10-12-1-6-15-16(9-12)26-11-25-15/h1-6,9-10H,7-8,11H2,(H,21,23)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXROOGDVLTFC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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